1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(21-12-7-13-23(14-21)31-18-19-8-3-1-4-9-19)28-15-22(16-28)29-17-24(26-27-29)20-10-5-2-6-11-20/h1-14,17,22H,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACZONVMTLOBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been found to interact with various biological targets, including enzymes and receptors.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These features allow them to interact effectively with their targets, potentially leading to changes in the target’s function.
Biological Activity
The compound 1-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure comprising an azetidine ring, a triazole moiety, and a benzyloxybenzoyl group. The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:
- Formation of the Azetidin-3-yl Intermediate : Reaction of 3-(benzyloxy)benzoyl chloride with an azetidine derivative under basic conditions.
- Triazole Formation : Utilizing 1,3-dipolar cycloaddition involving azides and alkynes to construct the triazole ring.
- Final Coupling : The azetidinyl intermediate is coupled with various substituents to yield the final product.
Antimicrobial Properties
Research has shown that similar triazole derivatives exhibit significant antimicrobial activity. For instance, benzotriazole derivatives have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds often correlates with enhanced antibacterial properties.
Antitumor Activity
Triazoles are known for their anticancer potential. Studies indicate that compounds with a similar structural framework can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.
The proposed mechanisms of action for triazole derivatives include:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells, leading to cell death .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against Candida albicans. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml, indicating potent antifungal activity .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Compound A | 12.5 | Effective against C. albicans |
| Compound B | 25 | Moderate activity |
Case Study 2: Anticancer Properties
In another investigation, a series of triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value of 5 μM against breast cancer cells and was found to induce apoptosis through caspase activation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | MCF-7 | 5 | Apoptosis induction |
| Compound D | HeLa | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Key Observations :
- Benzyloxy vs. Trifluoromethoxy : The benzyloxy group in the target compound provides stronger electron-donating effects compared to the electron-withdrawing trifluoromethoxy group in , altering electronic density and interaction profiles.
- Azetidine Substitution : Acylated azetidines (target compound, ) enhance stability and modulate lipophilicity compared to unsubstituted azetidines (e.g., ).
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical and Functional Properties
Key Observations :
- The target compound’s high LogP (predicted) suggests strong membrane permeability but poor aqueous solubility, a trade-off critical for drug design.
- Biological Activity : While the target compound’s activity is hypothesized based on structural analogs (e.g., ), its benzyloxy group may enhance binding to hydrophobic enzyme pockets.
- Corrosion Inhibition: Triazole derivatives with polar groups (e.g., phenoxymethyl in ) show efficacy as corrosion inhibitors, but the target compound’s benzyloxy group may limit this application .
Crystallographic and Conformational Analysis
- Triazole Bond Lengths : N-N bond lengths in the target compound are expected to align with reported values (~1.31–1.36 Å), similar to .
- Dihedral Angles : The benzyloxybenzoyl group likely induces larger dihedral angles (e.g., >30°) compared to less bulky substituents, affecting molecular packing and crystal stacking .
- Crystal Packing : Fluorinated analogs (e.g., ) may exhibit tighter stacking due to dipole interactions, whereas the target compound’s benzyloxy group could promote offset π-π stacking .
Q & A
Q. What are the most reliable synthetic routes for preparing this compound, and what key parameters ensure high yields?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "Click" chemistry) , leveraging the reactivity of the azide and alkyne groups to form the triazole core . Key parameters include:
- Temperature control (25–60°C) to balance reaction rate and side-product formation.
- Use of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to ensure regioselective 1,4-triazole formation.
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates. Evidence from analogous triazole syntheses shows yields >90% under optimized conditions .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirmation?
X-ray crystallography is the gold standard for resolving the 3D structure, particularly for analyzing steric interactions between the azetidine, benzoyl, and phenyl groups . Complementary techniques:
Q. What biological activities are associated with this compound’s structural motifs?
The 1,2,3-triazole core is known for enzyme inhibition (e.g., kinases), while the azetidine ring enhances metabolic stability. The 3-(benzyloxy)benzoyl group may contribute to π-π stacking with hydrophobic binding pockets . Preliminary assays on similar compounds suggest antifungal and anticancer potential .
Advanced Research Questions
Q. How can steric and electronic effects of the azetidine and benzoyl groups influence reactivity in downstream modifications?
The azetidine’s strained ring increases susceptibility to ring-opening reactions under acidic/basic conditions. The 3-(benzyloxy)benzoyl group introduces steric hindrance, which can slow nucleophilic attacks at the carbonyl carbon. Computational studies (DFT) are recommended to map electrostatic potential surfaces and predict reactive sites .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from poor solubility or off-target interactions . Mitigation approaches:
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like cytochrome P450 or tubulin. MD simulations (>100 ns) assess stability of ligand-receptor complexes. For example, modifying the phenyl group’s substituents (e.g., electron-withdrawing groups) may improve affinity for ATP-binding pockets .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Disorder in the benzyloxy group is common due to rotational flexibility. Strategies:
- Apply SHELXL restraints (e.g., SIMU/ISOR) to model anisotropic displacement parameters.
- Use TWIN commands for handling pseudo-merohedral twinning . High-resolution data (<1.0 Å) reduces overfitting risks .
Methodological Considerations
Q. What solvent systems are optimal for balancing reaction efficiency and environmental safety?
Green chemistry principles favor ethanol/water mixtures for CuAAC, achieving >85% yield while reducing toxicity . For hydrophobic intermediates, switch to cyclopentyl methyl ether (CPME), a safer alternative to DCM .
Q. How do dihedral angles between the triazole and azetidine rings impact conformational stability?
X-ray data on analogous compounds show dihedral angles of 15–30°, minimizing steric clash between the triazole’s N2 and azetidine’s C3 substituents. Deviations >45° correlate with reduced thermal stability (TGA/DSC data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
